(4-Methylsulfonylphenyl)-(4-phenylpiperazin-1-yl)methanone
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Overview
Description
The compound is a derivative of phenylpiperazine, which is a class of compounds containing a phenyl group attached to a piperazine ring. The 4-methylsulfonylphenyl group is a phenyl ring substituted with a methylsulfonyl group at the 4-position .
Synthesis Analysis
While specific synthesis methods for this compound were not found, general methods for synthesizing phenylpiperazine derivatives often involve nucleophilic substitution reactions . The 4-methylsulfonylphenyl group could potentially be introduced through a coupling reaction .Molecular Structure Analysis
The molecular structure of this compound would likely feature a phenyl ring attached to a piperazine ring, with a 4-methylsulfonylphenyl group attached to the piperazine .Chemical Reactions Analysis
Phenylpiperazine derivatives can undergo various chemical reactions, including electrophilic substitution on the phenyl ring . The presence of the methylsulfonyl group may influence the reactivity of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar methylsulfonyl group could influence its solubility .Scientific Research Applications
Organic Synthesis and Biological Activities
A series of novel N-phenylpyrazolyl aryl methanones derivatives, which include compounds related to (4-Methylsulfonylphenyl)-(4-phenylpiperazin-1-yl)methanone, have been synthesized and characterized. These compounds demonstrated favorable herbicidal and insecticidal activities, highlighting their potential in agricultural applications (Wang et al., 2015).
Material Science
In material science, poly(arylene ether sulfone) derivatives bearing benzyl-type quaternary ammonium pendants have been developed, showcasing properties such as hydroxide conductivity and alkaline stability. These materials are essential for applications in fuel cells and other energy-related technologies (Shi et al., 2017).
Catalytic Applications
Catalytic applications are another area where derivatives of this compound have been explored. For instance, oxidovanadium(V) complexes have shown to catalyze the oxidation of various substrates, indicating the compound's utility in catalysis and synthesis processes (Maurya et al., 2013).
Pharmacological Research
While excluding direct drug usage and side effects, it's worth noting that certain derivatives have been investigated for their potential antibacterial and antifungal activities. This research underscores the compound's relevance in developing new antimicrobial agents (Nagaraj et al., 2018), (Lv et al., 2013).
Mechanism of Action
Target of Action
The primary target of (4-Methylsulfonylphenyl)-(4-phenylpiperazin-1-yl)methanone is the Cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain .
Mode of Action
The compound interacts with its target, the COX-2 enzyme, by inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to pro-inflammatory prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX-2, it prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation . This results in a decrease in inflammation and associated symptoms.
Result of Action
The inhibition of COX-2 by this compound leads to a reduction in the production of pro-inflammatory prostaglandins . This results in a decrease in inflammation and associated symptoms such as pain and fever .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(4-methylsulfonylphenyl)-(4-phenylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-24(22,23)17-9-7-15(8-10-17)18(21)20-13-11-19(12-14-20)16-5-3-2-4-6-16/h2-10H,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHMGLZJPBSUHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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